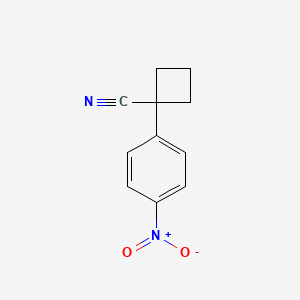

1-(4-Nitrophenyl)cyclobutanecarbonitrile

概要

説明

1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2. It is characterized by a cyclobutane ring substituted with a 4-nitrophenyl group and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-nitrobenzyl cyanide with cyclobutanone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyanide ion attacks the carbonyl carbon of cyclobutanone, followed by the elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(4-Nitrophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-(4-Aminophenyl)cyclobutanecarbonitrile.

Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.

Oxidation: Higher oxidation state derivatives of the nitro group.

科学的研究の応用

Anticancer Research

One of the primary applications of 1-(4-Nitrophenyl)cyclobutanecarbonitrile lies in its potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to inhibit specific cancer pathways, particularly in hormone-refractory prostate cancer. For instance, structure-activity relationship studies have shown that analogues of this compound exhibit significant activity against cancer cell lines, suggesting that modifications to its structure can enhance therapeutic efficacy .

Sphingosine Kinase Inhibition

Research has indicated that inhibitors targeting sphingosine kinases (SphK), which are implicated in cancer progression, may benefit from compounds like this compound. The design and synthesis of such inhibitors can lead to novel treatments that mitigate cancer cell proliferation by reducing levels of sphingosine 1-phosphate, a lipid that promotes tumor growth .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its nitrile functional group allows for various chemical transformations, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals .

Development of Novel Materials

The compound's unique cyclobutane ring structure can be utilized in the development of novel materials with specific properties. Research into cyclobutane derivatives has shown promise in creating materials with enhanced mechanical properties and thermal stability, which are crucial for applications in polymers and composites .

Toxicology Studies

Given its potential toxicity to aquatic life as indicated by hazard assessments, this compound is also relevant in environmental toxicology studies. Understanding its environmental impact is critical, especially as regulations regarding chemical safety become more stringent. Research into its degradation pathways and ecological effects can inform safer chemical practices .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various compounds, derivatives similar to this compound were evaluated for their ability to inhibit prostate-specific antigen (PSA) levels in hormone-sensitive prostate cancer models. Results indicated that certain modifications to the phenyl ring significantly increased the activity compared to standard treatments like bicalutamide .

Case Study 2: Synthesis of Novel Inhibitors

A series of inhibitors based on the structure of this compound were synthesized and tested for their selectivity towards SphK1 over SphK2. These studies revealed that specific functional groups could enhance selectivity and potency, leading to promising candidates for further development in cancer therapy .

作用機序

The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarbonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved include the interaction with reducing agents and catalysts that facilitate the electron transfer process.

類似化合物との比較

1-(4-Nitrophenyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:

1-(4-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

1-(4-Nitrophenyl)cyclohexanecarbonitrile: Similar structure but with a cyclohexane ring.

4-Nitrobenzyl cyanide: Lacks the cyclobutane ring but contains the nitro and cyano groups.

The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and applications.

生物活性

1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a 4-nitrophenyl substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 216.24 g/mol

- SMILES Notation :

N#CC1(C2=CC=C(C=C2)N(=O)=O)CCC1

The compound's structure, featuring a nitro group at the para position of the phenyl ring and a carbonitrile functional group, suggests potential reactivity with biological macromolecules such as proteins and nucleic acids.

Research indicates that this compound interacts with various cellular targets, influencing biological pathways. The following mechanisms have been proposed:

- Reactivity with Nucleic Acids : The compound may form adducts with DNA or RNA, potentially leading to mutagenic effects or inhibition of nucleic acid synthesis.

- Protein Interaction : It is hypothesized that the compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

- Cytotoxicity : Preliminary assays indicate that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against human leukemia U937 cells, where it demonstrated dose-dependent cytotoxic effects .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways, which could be crucial for developing targeted therapies .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the structure of this compound can impact its biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)cyclobutanecarbonitrile | CHClN | Chlorine substitution instead of nitro |

| 1-(3-Nitrophenyl)cyclobutanecarbonitrile | CHNO | Nitro group at the meta position |

| 1-(4-Methylphenyl)cyclobutanecarbonitrile | CHN | Methyl substitution on the phenyl ring |

These comparisons reveal that the presence and position of substituents significantly influence the compound's reactivity and biological properties. The unique combination of a nitro group at the para position alongside a cyclobutane framework may confer distinct reactivity patterns compared to structurally similar compounds.

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study on Cancer Cell Lines : A study assessed the impact of this compound on various cancer cell lines, demonstrating that it could effectively reduce cell viability through apoptosis induction. The study utilized assays measuring cell proliferation and viability post-treatment with varying concentrations of the compound .

- Interaction with Cellular Pathways : Another investigation focused on how this compound interacts with key signaling pathways involved in cancer progression. Results indicated that it could modulate pathways related to cell survival and proliferation, suggesting potential as a therapeutic agent in oncology .

特性

IUPAC Name |

1-(4-nitrophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOHTGSVQASAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。